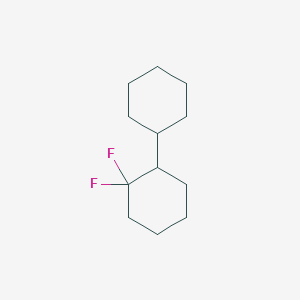

2-Cyclohexyl-1,1-difluorocyclohexane

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H20F2 |

|---|---|

Molecular Weight |

202.28 g/mol |

IUPAC Name |

2-cyclohexyl-1,1-difluorocyclohexane |

InChI |

InChI=1S/C12H20F2/c13-12(14)9-5-4-8-11(12)10-6-2-1-3-7-10/h10-11H,1-9H2 |

InChI Key |

VMCJMKSXBXGEGB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2CCCCC2(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Cyclohexyl 1,1 Difluorocyclohexane and Analogous Structures

Deoxofluorination Approaches to 1,1-Difluorocyclohexanes

Deoxofluorination is a cornerstone transformation for the synthesis of gem-difluoro compounds, directly converting a carbonyl group into a difluoromethylene group. This approach is particularly effective for producing 1,1-difluorocyclohexanes from the corresponding cyclohexanones.

Utilizing Fluorinating Reagents (e.g., DAST, Deoxo-Fluor®) in Target Synthesis

The conversion of ketones to gem-difluorides is a key synthetic strategy. orgsyn.org Among the most widely used reagents for this transformation are Diethylaminosulfur trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). researchgate.netorganic-chemistry.org Deoxo-Fluor® is noted for being more thermally stable than DAST, which can be a significant advantage in preventing hazardous decomposition. orgsyn.orgcommonorganicchemistry.com

These reagents are highly effective for the deoxofluorination of aldehydes and ketones to their corresponding gem-difluorides. organic-chemistry.org The synthesis of 2-Cyclohexyl-1,1-difluorocyclohexane would typically start from 2-cyclohexylcyclohexanone. The reaction involves the nucleophilic attack of the ketone's oxygen on the sulfur atom of the fluorinating agent, followed by a series of steps culminating in the replacement of the oxygen with two fluorine atoms. While DAST has been a traditional choice, its thermal instability has led to the increased adoption of Deoxo-Fluor® for such transformations, especially in larger-scale reactions. orgsyn.org These reagents enable mild and efficient cyclodehydration reactions, proving effective for a variety of substrates. organic-chemistry.org

| Starting Ketone | Fluorinating Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Cyclohexanone (B45756) | DAST | CH₂Cl₂, rt | 1,1-Difluorocyclohexane (B1205268) | ~78% |

| 4-tert-Butylcyclohexanone | Deoxo-Fluor® | Toluene, 80°C | 1,1-Difluoro-4-tert-butylcyclohexane | ~85% |

| 2-Phenylcyclohexanone | DAST | Benzene, reflux | 1,1-Difluoro-2-phenylcyclohexane | Variable |

| 4,4'-Difluorobenzophenone | Deoxo-Fluor® | Neat, 90°C, 24h | Bis(4-fluorophenyl)difluoromethane | 75% |

Optimization of Reaction Conditions for Regio- and Stereoselectivity

When the cyclohexane (B81311) ring bears substituents, the regio- and stereochemical outcomes of fluorination become critical. The stereochemical arrangement of functional groups can deeply influence the selectivity of these transformations. nih.govd-nb.info For substrates with multiple reactive sites, achieving high regioselectivity is a primary challenge. A regio- and stereoselective method has been developed for synthesizing fluorinated 2-aminocyclohexanecarboxylic acid derivatives, where the key step involves an oxo-fluorine exchange. nih.gov

Optimization of reaction conditions—such as temperature, solvent, and reaction time—is essential to control the outcome. For instance, unexpected rearrangements can occur during deoxofluorination reactions on cyclohexane rings with vicinal phenyl substituents, proceeding through phenonium ion intermediates. researchgate.net The choice between DAST and Deoxo-Fluor® can also influence selectivity; Deoxo-Fluor® is often superior for substrates containing sensitive stereochemical features. organic-chemistry.org Careful tuning of the reaction parameters is necessary to minimize side reactions, such as elimination, and to ensure the desired difluorinated product is obtained with high fidelity.

Electrophilic Fluorination Strategies for Cyclohexane Derivatives

Electrophilic fluorination offers a modern alternative for synthesizing organofluorine compounds, often by directly converting a C-H bond to a C-F bond. This strategy is particularly appealing for late-stage functionalization.

Directed C-H Fluorination Methodologies

The direct fluorination of unactivated C-H bonds is a significant challenge in organic synthesis. rsc.org Transition-metal-catalyzed approaches, particularly with palladium, have enabled the installation of fluorine at specific C(sp³) sites by using directing groups. nih.gov These directing groups, which are part of the substrate molecule, position the catalyst in proximity to a specific C-H bond, enabling site-selective fluorination.

This methodology allows for the controlled installation of fluorine onto a cyclohexane ring. For instance, a directing group attached to the cyclohexane scaffold can guide an electrophilic fluorine source (often an N-F reagent like Selectfluor®) to a specific methylene (B1212753) or methine group. researchgate.netwikipedia.org Recent advances include photocatalytic methods for the oxidative C-H fluorination of alkanes like cyclohexane. acs.org These directed approaches provide a powerful tool for synthesizing complex fluorinated cyclohexane derivatives with high precision, which would be difficult to achieve through classical methods.

| Substrate | Catalyst/Reagent System | Directing Group | Key Feature |

|---|---|---|---|

| N-Arylcyclohexanecarboxamide | Pd(OAc)₂ / Selectfluor® | Amide | Directed C(sp³)-H fluorination |

| Cyclohexylacetic acid | Pd(II) / Ag₂O / Selectfluor® | Carboxylic acid | β-C-H fluorination |

| Alkylarenes | Photocatalyst / N-Aroyloxyquinuclidinium salts | None (Benzylic position) | Balz–Schiemann-Type Oxidative C–H Fluorination |

| Various Arenes | Palladium Catalyst / N-Fluorobenzenesulfonimide (NFSI) | None (Undirected) | Aromatic C-H fluorination |

Functional Group Tolerance and Substrate Scope in Fluorination

A critical aspect of any synthetic method is its compatibility with various functional groups. Modern electrophilic C-H fluorination reactions often exhibit remarkable functional group tolerance. nih.gov For example, palladium-catalyzed methods can tolerate esters, ketones, and amides within the substrate molecule. sigmaaldrich.com This robustness is crucial for the synthesis of complex molecules where protecting group strategies would be cumbersome.

The substrate scope for electrophilic fluorination of cyclohexane derivatives is expanding. While early methods were limited to activated C-H bonds, recent developments have enabled the fluorination of unactivated secondary and tertiary C-H bonds. nih.govresearchgate.net However, limitations still exist. Highly reactive functional groups or those that can coordinate strongly to the catalyst may interfere with the reaction. u-tokyo.ac.jp The development of new catalysts and fluorinating reagents continues to broaden the applicability of this powerful strategy, making previously inaccessible fluorinated cyclohexanes synthetically viable. nih.gov

Nucleophilic Fluorination Routes in Alicyclic Systems

Nucleophilic fluorination is a classical and widely used method for introducing fluorine into organic molecules. In alicyclic systems like cyclohexane, this typically involves the displacement of a leaving group by a nucleophilic fluoride (B91410) source in an S_N2-type reaction. cas.cnucla.edu

This strategy relies on a two-step process: first, a hydroxyl group on the cyclohexane ring is converted into a good leaving group (e.g., tosylate, mesylate, or halide). Second, this group is displaced by a fluoride anion. Common fluoride sources include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), often used with a phase-transfer catalyst to enhance the nucleophilicity of the fluoride ion. nih.gov

The stereochemical outcome of nucleophilic substitution is a key consideration. In an ideal S_N2 reaction, an inversion of configuration occurs at the carbon center. This stereospecificity is highly valuable for controlling the three-dimensional structure of the final fluorinated product. The efficiency of the reaction is influenced by steric hindrance around the reaction center and the potential for competing elimination reactions, which are common in cyclohexyl systems. acs.org Despite these challenges, nucleophilic fluorination remains a vital and predictable method for preparing a wide range of selectively fluorinated alicyclic compounds. nih.govd-nb.info

| Substrate | Leaving Group | Fluoride Source | Conditions | Key Outcome |

|---|---|---|---|---|

| Cyclohexyl tosylate | Tosylate (-OTs) | TBAF | THF, reflux | Fluorocyclohexane (S_N2) |

| trans-4-Methylcyclohexyl mesylate | Mesylate (-OMs) | KF / 18-crown-6 | Acetonitrile, 80°C | cis-1-Fluoro-4-methylcyclohexane |

| Bromocyclohexane | Bromide (-Br) | AgF | Acetonitrile, rt | Fluorocyclohexane |

| α-Bromocarboxamides | Bromide (-Br) | CsF / Cu Catalyst | - | Stereospecific fluorination with retention |

Ring-Opening Fluorination of Strained Cyclohexane Precursors

The ring-opening of strained carbocycles presents a powerful strategy for the stereocontrolled introduction of fluorine atoms. Bicyclo[n.1.0]alkanes, containing a highly strained cyclopropane (B1198618) ring fused to a larger ring, are common precursors for such transformations.

Recent research has demonstrated the utility of radical-mediated ring-opening of gem-difluorocyclopropanes. strath.ac.uk This approach allows for the synthesis of various fluorinated organic molecules. researchgate.net For instance, the reaction of gem-difluorocyclopropanes with molecular iodine can induce ring-opening to form 1,3-difunctionalized products. researchgate.net These methods provide a pathway to difluorinated cyclohexane derivatives by starting with appropriately substituted bicyclo[4.1.0]heptane precursors. The strain of the fused cyclopropane facilitates cleavage of the C-C bond, which can be coupled with the introduction of two fluorine atoms or a fluorine and another functional group.

Key findings in this area include the development of visible light-mediated ring-opening reactions, which can proceed under mild conditions. researchgate.net The regioselectivity of the ring-opening is a critical aspect, often influenced by the substitution pattern on the bicyclic precursor and the nature of the fluorinating agent and any catalysts employed.

Halofluorination and Related Cyclization Reactions

Halofluorination reactions involve the addition of a halogen and a fluorine atom across a double bond. When applied intramolecularly, this process can lead to the formation of fluorinated cyclic systems. These reactions typically proceed through a halonium ion intermediate, which is then attacked by a fluoride source.

The stereochemical outcome of these cyclizations is often predictable, following anti-addition pathways. The choice of halogenating agent (e.g., N-iodosuccinimide, N-bromosuccinimide) and fluorine source (e.g., silver fluoride, amine-HF complexes) is crucial for achieving high yields and selectivities. nih.gov The regioselectivity of the cyclization, particularly in unsymmetrical olefinic precursors, is governed by factors such as the stability of the resulting carbocation and steric effects. nih.gov

Recent advancements have focused on developing more efficient and selective halofluorination protocols, including the use of novel reagents and catalytic systems to control the reaction's stereochemistry. nih.gov These methods are valuable for constructing complex fluorinated cyclohexyl systems from readily available acyclic or simpler cyclic precursors.

Catalytic Hydrogenation of Fluorinated Aromatics for Cyclohexane Synthesis

The catalytic hydrogenation of fluorinated aromatic compounds is a direct and atom-economical method for accessing fluorinated cyclohexanes. rsc.org This approach is particularly powerful for synthesizing all-cis-(multi)fluorinated cycloalkanes, which possess unique electronic properties due to the facial polarization of multiple C-F bonds. huji.ac.ilnih.gov

A significant breakthrough in this area was the development of rhodium–cyclic (alkyl)(amino)carbene (CAAC) catalysts. huji.ac.ilnih.gov These catalysts have demonstrated remarkable efficiency and stereoselectivity in the hydrogenation of a wide range of fluoroarenes in nonpolar solvents like hexane. huji.ac.ilnih.gov The reaction proceeds by adding hydrogen atoms selectively to one face of the aromatic ring, resulting in the cis configuration of the fluorine substituents on the other face. huji.ac.ilresearchgate.net

The substrate scope of this methodology is broad, encompassing various multisubstituted and multifluorinated arenes, as well as fluorinated heterocyclic compounds. huji.ac.ilnih.gov This method allows for the scalable, single-step preparation of valuable fluorinated cyclohexane motifs from readily available starting materials. huji.ac.ilnih.gov

| Catalyst System | Substrate | Product Configuration | Key Features |

| Rhodium–CAAC | Fluoroarenes | All-cis | High stereoselectivity, broad substrate scope, scalable. huji.ac.ilnih.gov |

| Rhodium nanoparticles on modified silica | Fluorinated arenes | Fluorocyclohexanes | High activity and selectivity, recyclable catalyst. rsc.org |

| Platinum | Fluorobenzene | Cyclohexane | Catalyst immune to poisoning by HF, but leads to saturation. scispace.com |

| Nickel | Chlorofluoroaromatics | Hydrogenated products | High temperatures required, catalyst poisoning can be an issue. scispace.com |

Novel Synthetic Pathways for Gem-Difluorocyclohexanes

The gem-difluorocyclohexane moiety is a valuable structural motif in medicinal chemistry. researchgate.net Consequently, numerous novel synthetic pathways have been developed to access these compounds.

One of the most common methods is the deoxofluorination of the corresponding cyclohexanone precursors. researchgate.net Reagents such as diethylaminosulfur trifluoride (DAST) and its more stable analog, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are effective for this transformation, converting a carbonyl group into a gem-difluoro unit. organic-chemistry.orgorganic-chemistry.org

Another approach involves the formation of gem-bistrifluoroacetates from cyclohexanone, followed by reaction with a fluoride nucleophile to yield the gem-difluoride. researchgate.net Additionally, methods starting from gem-difluoroalkenes have been explored, although these can be complicated by side reactions like β-elimination of fluoride. researchgate.net The development of metal-free cascade reactions provides a newer route to gem-difluorinated heterocycles, which can potentially be adapted for carbocyclic systems. rsc.org

| Precursor | Reagent/Method | Product | Key Features |

| Cyclohexanone | Deoxo-Fluor | gem-Difluorocyclohexane | Thermally stable reagent, good yields. organic-chemistry.orgorganic-chemistry.org |

| Cyclohexanone | Trifluoroacetic anhydride, then HF | gem-Difluorocyclohexane | Practical synthesis with recyclable reagents. researchgate.net |

| Benzyl sulfides with electron-withdrawing groups | IF5 | gem-Difluoro compounds | Desulfurizing difluorination. organic-chemistry.org |

| Enaminones | BrCF2CO2Et | gem-Difluorinated 2H-furans | Metal-free cascade reaction. rsc.org |

Asymmetric Synthesis and Enantioselective Approaches to Fluorinated Cyclohexyl Systems

The development of asymmetric methods to introduce fluorine into cyclohexyl systems is crucial for accessing enantiomerically pure fluorinated compounds for pharmaceutical and agrochemical applications. Organocatalysis has emerged as a powerful tool for the enantioselective α-fluorination of cyclic ketones. nih.gov

Cinchona alkaloid-based primary amine catalysts have been shown to be highly effective in the direct and asymmetric α-fluorination of various carbocyclic and heterocyclic ketones. nih.govprinceton.edu These catalysts enable high levels of regio-, chemo-, enantio-, and diastereoselectivity. princeton.edu For instance, the fluorination of α-branched cyclohexanones to generate quaternary fluorine-containing stereocenters has been achieved by merging chiral anion phase-transfer catalysis with enamine catalysis. acs.orgescholarship.org

Furthermore, one-pot sequences combining fluorination with organocatalytic annulation reactions have been developed for the asymmetric synthesis of fluorinated cyclohexenones. nih.gov These methods provide access to complex chiral fluorinated structures from simple precursors in a highly efficient manner.

| Catalytic System | Substrate | Key Outcome | Enantioselectivity |

| Cinchona alkaloid primary amine | Cyclic ketones | Direct asymmetric α-fluorination | Up to 99% ee. nih.govprinceton.edunih.gov |

| Chiral anion phase-transfer and enamine catalysis | α-Substituted cyclohexanones | Generation of quaternary fluorine stereocenters | High enantioselectivities. acs.orgescholarship.org |

| Chiral phosphoric acids | β-Ketoesters | Asymmetric fluorination | 83-94% ee. acs.org |

Theoretical and Computational Studies on 2 Cyclohexyl 1,1 Difluorocyclohexane

Computational Prediction of Spectroscopic Parameters (e.g., 19F NMR Chemical Shifts)

The prediction of spectroscopic parameters for molecules like 2-Cyclohexyl-1,1-difluorocyclohexane through computational methods is a powerful tool in modern chemistry. nih.govnih.gov Among the various spectroscopic techniques, 19F Nuclear Magnetic Resonance (NMR) spectroscopy is particularly sensitive to the local electronic environment of the fluorine atoms. alfa-chemistry.combiophysics.org Computational chemistry provides the means to predict 19F NMR chemical shifts, offering valuable insights into the molecule's structure, conformation, and electronic properties, often in close agreement with experimental data when available. nih.govnih.gov

Theoretical calculations for predicting 19F NMR chemical shifts typically employ quantum mechanical methods, with Density Functional Theory (DFT) being a widely used and effective approach. researchgate.net The process involves several key steps:

Geometry Optimization: The first step is to determine the most stable three-dimensional structure(s) of the molecule. For this compound, this would involve finding the lowest energy conformations of the two cyclohexane (B81311) rings.

Calculation of Shielding Tensors: Once the geometry is optimized, the magnetic shielding tensor for each fluorine nucleus is calculated. This property determines how the nucleus is shielded from the external magnetic field of the NMR spectrometer.

Conversion to Chemical Shift: The calculated isotropic shielding constant is then converted to a chemical shift (δ) by referencing it to the calculated shielding constant of a standard compound, commonly CFCl3.

The accuracy of these predictions is highly dependent on the chosen level of theory and basis set. researchgate.net For fluorinated organic compounds, various DFT functionals and basis sets have been benchmarked to provide reliable results.

Due to the absence of published experimental or computational studies specifically for this compound, a hypothetical dataset is presented below to illustrate the expected 19F NMR chemical shifts. This data is based on typical values observed for the parent 1,1-difluorocyclohexane (B1205268) and its substituted analogs. modgraph.co.uksemanticscholar.org In such systems, the axial and equatorial fluorine atoms are in distinct chemical environments and are expected to have different chemical shifts. semanticscholar.org The equatorial fluorine is generally observed at a lower field (more deshielded) compared to the axial fluorine. semanticscholar.org

The following interactive table provides a hypothetical representation of computationally predicted 19F NMR chemical shifts for the two fluorine atoms in this compound using a common DFT method.

| Fluorine Position | Computational Method | Basis Set | Predicted Chemical Shift (δ) in ppm (relative to CFCl3) |

|---|---|---|---|

| Axial Fluorine (Fax) | B3LYP | 6-31G(d) | -105.3 |

| Equatorial Fluorine (Feq) | B3LYP | 6-31G(d) | -90.8 |

Detailed Research Findings (Hypothetical)

In a computational study of this compound, the primary focus would be on elucidating the conformational preferences and their influence on the 19F NMR chemical shifts. The presence of the bulky cyclohexyl group at the C2 position would likely have a significant impact on the conformational equilibrium of the difluorinated ring.

The calculations would be expected to show a clear differentiation between the axial and equatorial fluorine atoms. The equatorial fluorine, being more exposed to the surrounding environment and potentially involved in different intramolecular interactions compared to the more sterically hindered axial fluorine, would resonate at a lower field. The predicted difference of approximately 14.5 ppm between the two signals is consistent with experimental observations for the parent 1,1-difluorocyclohexane. semanticscholar.org

Further detailed studies could explore the effect of different conformers of the C2-cyclohexyl group on the fluorine chemical shifts. The orientation of the second ring could subtly influence the electronic environment of the fluorine atoms, leading to minor variations in their predicted chemical shifts. More advanced computational models could also incorporate solvent effects to provide predictions that are more comparable to experimental conditions in solution. nih.gov

Spectroscopic Characterization for Mechanistic and Conformational Elucidation of 2 Cyclohexyl 1,1 Difluorocyclohexane Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organofluorine compounds. nih.gov The presence of the NMR-active ¹⁹F nucleus (100% natural abundance, spin I = ½) provides a powerful diagnostic tool, offering high sensitivity and a wide chemical shift range that is exquisitely sensitive to the local electronic environment. wikipedia.org For derivatives of 2-Cyclohexyl-1,1-difluorocyclohexane, ¹H, ¹³C, and ¹⁹F NMR, often in combination with two-dimensional (2D) experiments, are indispensable.

The geminal difluoro group in the cyclohexane (B81311) ring gives rise to complex and informative spin-spin coupling patterns. The two fluorine atoms are diastereotopic and thus magnetically non-equivalent, resulting in a characteristic AX spin system in the ¹⁹F NMR spectrum, which appears as a pair of doublets due to large geminal ²JFF coupling. semanticscholar.org Each of these signals is further split by couplings to nearby protons (¹H-¹⁹F coupling).

¹⁹F-¹⁹F Coupling (²JFF): The geminal coupling constant (²JFF) in 1,1-difluorocyclohexanes is typically large, often in the range of 230–250 Hz. semanticscholar.org Its magnitude can be influenced by the conformation of the ring and the nature of substituents.

¹H-¹⁹F Coupling (JHF): Vicinal (³JHF) and geminal (²JHF) couplings are particularly valuable for conformational analysis. The magnitude of ³JHF coupling is dependent on the dihedral angle between the C-H and C-F bonds, following a Karplus-type relationship. This allows for the differentiation between axial and equatorial protons and fluorines. For instance, in 1,1-difluorocyclohexane (B1205268), the axial-axial vicinal H-F coupling constant (J Hax–Fax) is significantly larger (around 34-43 Hz) than the axial-equatorial or equatorial-equatorial couplings. semanticscholar.orgaip.org The presence of the C2-cyclohexyl group introduces additional protons that couple to the fluorine nuclei, further complicating the spectra but also providing more structural constraints. Long-range couplings (⁴JHF and ⁵JHF) are also commonly observed in fluorinated systems. wikipedia.org

Advanced NMR experiments like ¹H-¹⁹F Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for mapping these complex interactions and assigning specific signals. nih.gov

Table 1: Illustrative NMR Coupling Constants for Substituted 1,1-Difluorocyclohexanes

| Coupling Type | Nuclei Involved | Typical Value (Hz) | Structural Information |

| Geminal | ²JFF | 235 - 245 | Confirms gem-difluoro moiety |

| Vicinal | ³JHax-Fax | 34 - 43 | Dihedral angle (approx. 180°) |

| Vicinal | ³JHeq-Fax | 10 - 15 | Dihedral angle (approx. 60°) |

| Vicinal | ³JHax-Feq | ~5 | Dihedral angle (approx. 60°) |

| Geminal | ²JH2-F | 45 - 50 | Coupling to protons on C2 |

Note: Values are based on data for 1,1-difluorocyclohexane and related structures and serve as a reference for analyzing this compound derivatives. semanticscholar.orgaip.org

For novel derivatives of this compound, NMR is the primary tool for determining stereochemistry and regiochemistry. This involves establishing the relative orientation of substituents on both cyclohexane rings.

Stereoassignment: The preferred conformation of the 2-cyclohexyl group (axial vs. equatorial) can be determined by analyzing ¹H-¹H and ¹H-¹⁹F coupling constants and through-space Nuclear Overhauser Effect (NOE) correlations. A large coupling constant between the proton at C2 and an adjacent axial proton on the difluorocyclohexane ring would indicate an axial-axial relationship, suggesting an equatorial cyclohexyl substituent. Conversely, NOE correlations between the protons of the cyclohexyl ring and axial protons on the difluorocyclohexane ring can provide definitive proof of their spatial proximity.

Regiochemical Determination: When synthesizing new derivatives, substitution can occur at various positions. NMR spectroscopy, particularly ¹³C NMR and 2D experiments like HMBC, allows for the unambiguous determination of the substitution pattern. The distinct chemical shifts of carbon atoms, influenced by the electronegative fluorine atoms and other substituents, provide a fingerprint of the molecular structure. mdpi.com For example, an HMBC experiment can show correlations between protons on a new substituent and the carbon atoms of the this compound core, confirming the point of attachment.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides complementary information to NMR by probing the vibrational modes of the molecule. Both Infrared (IR) and Raman spectroscopy are sensitive to the presence of specific functional groups and can offer insights into molecular structure and bonding. nih.gov

For this compound derivatives, the most significant feature is the C-F bond stretching vibrations. The C-F stretching modes typically appear in a crowded spectral region between 1300 and 900 cm⁻¹. aip.org

C-H Stretching and Bending: The spectra will also be dominated by C-H stretching vibrations from the two cyclohexane rings (typically 3000–2850 cm⁻¹) and various C-H bending and CH₂ scissoring/rocking modes (1470–1340 cm⁻¹).

Skeletal Vibrations: The fingerprint region (below 1500 cm⁻¹) contains a complex series of bands corresponding to C-C bond stretching and skeletal deformations of the rings, which are unique to the specific molecule.

While IR spectroscopy is sensitive to polar vibrations, Raman spectroscopy is more sensitive to non-polar vibrations and can be particularly useful for analyzing the symmetric vibrations of the carbon skeleton. nih.govbiointerfaceresearch.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity (IR) |

| 2950 - 2850 | C-H stretch (cyclohexyl rings) | Strong |

| 1470 - 1440 | CH₂ scissoring | Medium |

| 1300 - 1000 | C-F stretch (symmetric & antisymmetric) | Strong |

| < 1000 | C-C stretch, Ring deformations (Fingerprint) | Medium-Weak |

Note: These are approximate ranges, and the exact frequencies depend on the specific derivative and its conformation. aip.orgaip.org

Mass Spectrometry for High-Resolution Molecular Characterization

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. numberanalytics.com For fluorinated compounds like this compound, high-resolution mass spectrometry (HRMS) is particularly crucial. numberanalytics.com

HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide highly accurate mass measurements (typically to within 5 ppm). numberanalytics.com This precision allows for the unambiguous determination of the elemental formula, confirming the number of fluorine, carbon, and hydrogen atoms in the parent molecule and distinguishing it from other isobaric species.

Tandem mass spectrometry (MS/MS) provides further structural insights by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions. The fragmentation patterns of fluorinated cyclohexanes are informative. Common fragmentation pathways include the loss of HF, the loss of fluorine radicals, and cleavage of the cyclohexane rings. Analyzing these fragments helps to piece together the molecular structure and confirm the connectivity of the atoms. numberanalytics.compfasolutions.org

Chiroptical Spectroscopy (e.g., ECD) for Chiral Derivatives

If the this compound framework is substituted to create a chiral center, chiroptical techniques are essential for characterizing its stereochemistry. Electronic Circular Dichroism (ECD) is a key technique used for this purpose. escholarship.org

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. escholarship.org The resulting spectrum, with positive and negative bands (Cotton effects), is a unique fingerprint of the molecule's absolute configuration.

Chemical Reactivity and Derivatization Pathways of 2 Cyclohexyl 1,1 Difluorocyclohexane

Functional Group Transformations and Derivatization

While specific derivatization of 2-Cyclohexyl-1,1-difluorocyclohexane is not extensively documented, the reactivity of the gem-difluorocyclohexane moiety allows for a variety of functional group transformations. These transformations can be broadly categorized based on the reaction type and the part of the molecule involved.

One key reaction of gem-difluoroalkanes is their use in the synthesis of other fluorinated compounds. For instance, gem-difluoroalkenes can be synthesized from the corresponding 4-CF3-β-lactams via dehydrofluorination nih.gov. The gem-difluoromethylene group can also be a precursor to other functional groups. For example, the deoxofluorination of O-protected 2-(hydroxylmethyl)cyclobutanone is a key step in the synthesis of 2-substituted difluorocyclobutane building blocks nih.gov. These building blocks can then be converted to amines and carboxylic acids nih.gov.

The reactivity of the cyclohexane (B81311) ring itself can also be exploited for derivatization. For example, the all-cis-2,3,5,6-tetrafluorocyclohexane motif can be functionalized through standard electrophilic aromatic substitution reactions when a phenyl group is attached researchgate.net. Although this compound lacks an aromatic ring for such substitutions, other positions on the cyclohexane rings could potentially be functionalized through radical reactions or other means.

The table below summarizes potential functional group transformations based on the reactivity of analogous gem-difluorinated and fluorinated cyclic compounds.

| Starting Material Class | Reagents and Conditions | Product Class | Reference |

| gem-Difluorocycloalkanes | Varies | Alcohols, Amines, Carboxylic Acids | nih.gov |

| 4-CF3-β-lactams | Base (e.g., LiHMDS) | gem-Difluoroalkenes | nih.gov |

| O-protected 2-(hydroxylmethyl)cyclobutanone | Deoxofluorinating agent | 2,2-Difluorocyclobutyl building blocks | nih.gov |

| Phenyl-substituted tetrafluorocyclohexane | Electrophiles | Substituted aromatic derivatives | researchgate.net |

Stereoselective Transformations and Control

The stereochemical outcome of reactions involving fluorinated cyclohexanes is of significant interest due to the influence of fluorine on the conformational preferences of the ring and on the reactivity of adjacent functional groups. The development of stereocontrolled methods for the synthesis and modification of these compounds is crucial for their application in areas such as medicinal chemistry.

A novel and selective synthetic protocol has been developed for the synthesis of various fluorine-containing, highly functionalized cycloalkane derivatives nih.gov. This method involves the stereoselective epoxidation of unsaturated cyclic β-amino acid derivatives, followed by a regioselective fluoride (B91410) opening of the resulting oxiranes using reagents like Deoxofluor and XtalFluor-E nih.gov. The stereochemical arrangement of the functional groups has been found to deeply influence the selectivity of these transformations nih.govmtak.hu.

In the context of this compound, the stereocenters at C2 and on the appended cyclohexyl ring offer opportunities for diastereoselective reactions. For example, reactions at a functional group on the appended cyclohexyl ring could be influenced by the stereochemistry of the difluorinated ring. Furthermore, reactions on the difluorinated cyclohexane ring could be directed by the bulky cyclohexyl group at the C2 position, potentially leading to high stereoselectivity.

The table below highlights key aspects of stereocontrol in reactions of fluorinated cyclohexanes.

| Reaction Type | Key Feature | Outcome | Reference |

| Fluoride opening of epoxides | Substrate-dependent stereoselectivity | Highly functionalized fluorinated cycloalkanes | nih.gov |

| Nucleophilic fluorination of diols | Chemodiscrimination of hydroxy groups | Selective fluorination | nih.govmtak.hu |

| Deoxyfluorination of diepoxides | Neighboring group participation | Rearranged products | core.ac.uk |

Mechanistic Investigations of Novel Reactions

Understanding the reaction mechanisms of fluorinated compounds is essential for predicting their reactivity and for the rational design of new synthetic methods. The presence of fluorine can significantly alter reaction pathways compared to their non-fluorinated analogs.

A notable reaction of 1,1-difluorocyclohexane (B1205268) is its Pd-catalyzed dehydrofluoro–dehydrogenation to produce fluorobenzene . Mechanistic studies have shown that this reaction proceeds through a two-step process:

Dehydrofluorination: The initial step involves the elimination of hydrogen fluoride (HF) from 1,1-difluorocyclohexane to yield 1-fluorocyclohexene as the sole intermediate .

Oxidative Dehydrogenation: The 1-fluorocyclohexene intermediate then undergoes oxidative dehydrogenation in the presence of a palladium catalyst and an oxidant (such as molecular oxygen) to form fluorobenzene .

Computational studies on the reaction mechanisms of gem-difluorocyclopropenes, which can serve as smaller ring analogs, have highlighted the role of the gem-difluoro group in influencing ring-opening reactions and subsequent cycloadditions researchgate.net. These studies provide valuable insights into the electronic effects of the gem-difluoro moiety that could be extrapolated to the cyclohexane system.

The synthesis of gem-difluoro olefins through a palladium-catalyzed C-H functionalization and subsequent β-fluoride elimination reaction has also been reported, with mechanistic studies highlighting the importance of the β-fluoride elimination step nih.gov.

Stability and Degradation Pathways of Fluorinated Cyclohexanes

The high strength of the carbon-fluorine bond imparts significant stability to fluorinated compounds. However, their persistence in the environment and potential degradation pathways are important considerations.

Perfluorinated compounds, including perfluorocyclohexane, are known for their exceptional thermal and oxidative stability. Studies have shown that perfluorocyclohexane exhibits no significant degradation at temperatures up to 450°C . This high stability is attributed to the strong C-F bonds that are resistant to homolytic cleavage.

The atmospheric lifetimes of many fluorinated gases are of concern due to their potential as greenhouse gases. Perfluoro compounds, in general, have very long atmospheric lifetimes, often exceeding 2000 years nih.govuea.ac.uk. This is because their primary atmospheric loss processes, such as reaction with hydroxyl radicals (OH), are extremely slow fluorocarbons.org. The atmospheric lifetime of a fluorinated compound is primarily determined by its reaction rate with OH radicals fluorocarbons.org. While specific data for this compound is not available, its partially fluorinated nature suggests it would have a shorter atmospheric lifetime than perfluorocyclohexane, as the C-H bonds provide sites for reaction with OH radicals.

Photochemical degradation is another potential pathway for the breakdown of fluorinated compounds in the atmosphere. Studies on fluorinated aza- and diaza-cyclohexadienes have shown that they can undergo photochemical conversions rsc.org. The photochemical degradation of fluorinated phenols and pharmaceuticals in aqueous solutions has also been investigated, revealing that photolysis can be an important degradation pathway nih.gov.

The geminal difluoride group is generally considered to be hydrolytically stable under neutral conditions. However, under certain conditions, particularly in the presence of strong acids or bases, hydrolysis can occur.

Studies on the hydrolysis of gem-difluorocyclopropenes have shown that they can undergo rapid hydrolysis to form cyclopropenones and acrylic acid derivatives nuph.edu.ua. The rate of this hydrolysis is highly dependent on the substituents on the cyclopropene ring, with aromatic substituents accelerating the reaction through stabilization of a cyclopropenyl cation intermediate nuph.edu.ua. While the cyclohexane ring is not aromatic, the principles of carbocation stability would still apply. The presence of the cyclohexyl group at the C2 position in this compound could influence the rate of any potential hydrolysis by affecting the stability of adjacent carbocationic intermediates.

Under basic conditions, the hydrolysis of gem-difluorocyclopropenes was found to lead to degradation into unidentifiable mixtures, suggesting that the reaction pathway is complex nuph.edu.ua.

The table below provides a summary of the stability and degradation aspects of fluorinated cyclohexanes.

| Property | Key Findings | Relevance to this compound | Reference |

| Oxidative Stability | Perfluorocyclohexane is stable up to 450°C. | The gem-difluoro group is expected to be highly stable, but the hydrocarbon portions are susceptible to oxidation. | |

| Atmospheric Lifetime | Perfluorinated compounds have lifetimes >2000 years. | The presence of C-H bonds would lead to a shorter atmospheric lifetime compared to perfluorinated analogs. | nih.govuea.ac.uk |

| Photochemical Degradation | Fluorinated cyclic compounds can undergo photochemical conversions. | Photolysis could be a potential degradation pathway in the environment. | rsc.orgnih.gov |

| Hydrolytic Stability | gem-Difluorides are generally stable but can be hydrolyzed under specific conditions. | Hydrolysis is unlikely under neutral conditions but could occur under harsh acidic or basic conditions. | nuph.edu.ua |

Advanced Applications of 2 Cyclohexyl 1,1 Difluorocyclohexane in Materials Science and Chemical Innovation

Role as a Building Block in Complex Chemical Synthesis

The 2-Cyclohexyl-1,1-difluorocyclohexane motif is a valuable building block in organic synthesis, offering a facially polarized cyclohexane (B81311) ring system for the construction of more complex molecular architectures. core.ac.ukbeilstein-journals.orgnih.gov The synthesis of such selectively fluorinated cyclohexanes often begins with precursors like cyclohexadienes, which can be derived from Birch reduction of aromatic compounds. beilstein-journals.orgresearchgate.net These dienes undergo processes such as double epoxidation followed by hydrofluorination ring-opening reactions to introduce the fluorine atoms. beilstein-journals.orgnih.govwhiterose.ac.uk

Deoxyfluorination reactions are a key step in creating these structures, although they can sometimes be complicated by rearrangements, particularly when aryl groups are present. core.ac.uk The gem-difluoro group in this compound provides chemical stability and influences the reactivity of adjacent functional groups. This stability is crucial, as it prevents unwanted elimination reactions, such as the loss of hydrogen fluoride (B91410) (HF), a common issue with other fluorinated cyclohexanes. nih.govresearchgate.net This robustness allows the difluorocyclohexane core to be carried through multi-step synthetic sequences, enabling the construction of intricate molecules for various applications, from pharmaceuticals to advanced materials. The presence of the gem-difluoro group can also direct the stereochemical outcome of subsequent reactions, providing a level of control that is highly sought after in modern synthesis.

Integration into Novel Functional Materials

The unique properties conferred by the 1,1-difluoro substitution make this compound an attractive component for a range of functional materials.

Liquid Crystalline Materials Development

In the field of liquid crystals (LCs), molecular polarity is a critical determinant of performance. bohrium.com The introduction of fluorine atoms is a well-established strategy for modulating the dielectric anisotropy (Δε) of LC materials. researchgate.netbeilstein-journals.orgbeilstein-journals.org The this compound unit, with the strong dipole moment arising from its two C-F bonds, is a prime candidate for designing LCs with specific dielectric properties. researchgate.netresearchgate.net

When incorporated into a liquid crystal structure, the orientation of the CF2 group's dipole relative to the molecule's long axis dictates whether the material will exhibit positive or negative dielectric anisotropy. beilstein-journals.org For instance, materials with a strong perpendicular dipole moment are required for modern display technologies like vertical alignment (VA) LCDs. beilstein-journals.orgtcichemicals.com While the increased polarity from fluorine can lead to desirable dielectric properties, it can also result in higher melting points and reduced solubility, which presents a challenge in formulating practical LC mixtures. rsc.org Therefore, the design of LC molecules incorporating the this compound scaffold requires careful balancing of the polar fluorinated motif with other structural elements, such as non-aromatic and solubilizing groups, to achieve the desired phase behavior and physical properties. researchgate.netrsc.org

Table 1: Influence of Fluorinated Moieties on Liquid Crystal Properties

| Fluorinated Moiety | Effect on Dielectric Anisotropy (Δε) | Key Considerations in LC Design |

|---|---|---|

| gem-Difluorocyclohexane | Can induce strong negative or positive Δε depending on orientation | Balance polarity with solubility and melting point |

| Axial Fluorine on Cyclohexane | Can lead to negative Δε | Prone to HF elimination, affecting stability beilstein-journals.org |

| Difluorocyclopropane | Can exhibit both positive and negative Δε | Straightforward synthesis via difluorocarbene addition beilstein-journals.orgbeilstein-journals.org |

Fluorinated Polymers and Resins for Advanced Applications

Fluoropolymers are renowned for their exceptional chemical resistance, thermal stability, low friction, and unique surface properties. fluoron.comfluoropolymers.eusci-hub.seresearchgate.net Incorporating the this compound unit into polymer backbones or as a pendant group can create new resins with tailored characteristics for high-performance applications.

The presence of the difluorocyclohexyl group can enhance the thermal stability and chemical inertness of the polymer. Furthermore, it can modify the polymer's surface energy, leading to materials with high hydrophobicity and oleophobicity, which are desirable for anti-fouling and self-cleaning surfaces. researchgate.net These advanced polymers could find use in demanding environments, such as in the aerospace, chemical processing, and electronics industries. fluoron.comfluoropolymers.euholscot.com For example, their durability and resistance to harsh conditions make them suitable for wire and cable insulation, seals, and protective coatings. fluoron.comholscot.com

Potential in Sensing and Catalysis

The distinct electronic properties of the C-F bond in this compound can be harnessed in the design of chemical sensors. Fluorinated compounds are increasingly used to create selective probes for detecting various analytes. researchgate.netrsc.org For instance, the polarity and potential for specific interactions (e.g., dipole-dipole) of the gem-difluoro group could be exploited to create binding sites for target molecules. A sensor incorporating this moiety might operate on principles such as fluorescence quenching or enhancement upon binding of an analyte. labcompare.com

In catalysis, the electron-withdrawing nature of the gem-difluoro group can influence the reactivity of a nearby catalytic center. By modifying the electronic environment of a metal catalyst or an organocatalyst, the this compound scaffold could be used to tune catalytic activity and selectivity. While direct applications in catalysis are still emerging, the fundamental properties of this fluorinated building block suggest a promising avenue for future research.

Impact of Fluorine Substitution on Molecular Polarity and Hydrophobicity in Material Design

The substitution of two hydrogen atoms with fluorine on the same carbon atom in a cyclohexane ring has a profound impact on the molecule's physicochemical properties. nih.govresearchgate.net The high electronegativity of fluorine creates a strong C-F bond dipole, making the gem-difluoro group a potent modulator of molecular polarity. st-andrews.ac.ukchimia.chnih.gov

This localized polarity significantly influences intermolecular interactions. In material design, this can be used to control the packing of molecules in the solid state or their alignment in liquid crystalline phases. rsc.orgst-andrews.ac.uk The introduction of the CF2 group generally increases the hydrophobicity of the molecule. researchgate.netnih.gov This "polar hydrophobicity" is a unique characteristic of fluorinated compounds, where a molecule can be both polar and hydrophobic. researchgate.net This effect is attributed to the fact that while the C-F bond is polar, the fluorine atoms are poor hydrogen bond acceptors. rsc.org The increased hydrophobicity arises because fluorocarbons pack less densely and have weaker van der Waals interactions with water. nih.gov This dual nature is highly advantageous in designing materials that require specific interfacial properties, such as coatings that repel both water and oil. The conformational preferences of the cyclohexane ring are also affected by gem-difluorination, which can be used as a tool to control the three-dimensional shape of molecules and, consequently, their biological activity or material properties. nih.govrsc.org

Table 2: Physicochemical Effects of gem-Difluorination on Cyclohexane

| Property | Effect of 1,1-Difluoro Group | Implication in Material Design |

|---|---|---|

| Molecular Polarity | Significant increase in local dipole moment st-andrews.ac.ukchimia.ch | Control over intermolecular forces, crystal packing, and dielectric properties |

| Hydrophobicity | General increase in hydrophobicity researchgate.netnih.gov | Development of water-repellent (hydrophobic) surfaces |

| Acidity/Basicity of Adjacent Groups | Inductive electron-withdrawing effect alters pKa nih.gov | Fine-tuning of reactivity and binding affinity |

| Conformation | Can alter the conformational equilibrium of the ring nih.govrsc.org | Control over molecular shape for targeted interactions |

Development of Fluorinated Scaffolds for Chemical Probes

Fluorinated scaffolds are becoming increasingly important in the development of chemical probes for biological and medical imaging applications. mdpi.com The this compound framework can serve as a core structure for building such probes. The fluorine atoms can be used as reporters for 19F Magnetic Resonance Imaging (19F-MRI), a technique that offers high-contrast imaging with no background signal from the body. acs.org

By attaching targeting ligands and other functional groups to the this compound scaffold, researchers can create probes that selectively accumulate in specific tissues or cell types. nih.gov The chemical stability of the C-F bonds ensures that the probe remains intact in a biological environment. Furthermore, the hydrophobicity imparted by the fluorinated moiety can influence the probe's cellular uptake and distribution. The versatility of this scaffold allows for the creation of multifunctional probes, for example, by incorporating both a fluorescent dye and a fluorine tag for dual-modality imaging. mdpi.comnih.gov

Future Research Directions and Unexplored Avenues

Development of More Sustainable and "Green" Synthetic Methodologies

The synthesis of organofluorine compounds often relies on harsh reagents and energy-intensive conditions. A critical future direction is the development of more environmentally benign synthetic routes to 2-Cyclohexyl-1,1-difluorocyclohexane and related structures. Research in this area could focus on several green chemistry principles. rsc.org

One promising avenue is the application of barochemistry, which utilizes high hydrostatic pressure to activate chemical reactions. rsc.org This non-traditional activation method can potentially reduce the need for harsh chemical activators and high temperatures, leading to cleaner reaction profiles and reduced energy consumption. rsc.org Exploring high-pressure conditions for the fluorination of cyclohexyl-cyclohexanone precursors or related multi-component reactions could represent a significant step forward. rsc.orgrsc.org

Furthermore, the development of catalytic systems that are more efficient and recyclable is paramount. This includes exploring earth-abundant metal catalysts or even organocatalysts for fluorination and carbon-carbon bond-forming reactions. The goal would be to move away from stoichiometric reagents that generate significant waste. Additionally, investigating the use of bio-based starting materials, where feasible, could significantly improve the lifecycle assessment of these compounds. rsc.org The use of alternative, greener solvents or even solvent-free reaction conditions should also be a priority to minimize the environmental impact of the synthesis.

| Green Chemistry Approach | Potential Application in Synthesis | Anticipated Benefits |

| Barochemistry (High Pressure) | Activation of fluorination or coupling reactions | Reduced need for harsh reagents, lower energy consumption. rsc.org |

| Advanced Catalysis | Use of earth-abundant metals or organocatalysts | Increased efficiency, catalyst recyclability, reduced waste. |

| Bio-based Feedstocks | Deriving starting materials from renewable sources | Improved lifecycle assessment, reduced reliance on fossil fuels. rsc.org |

| Alternative Solvents | Use of supercritical fluids, ionic liquids, or solvent-free conditions | Minimized volatile organic compound (VOC) emissions and solvent waste. |

Exploration of Biological Applications as Molecular Scaffolds (excluding clinical/drug data)

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate key physicochemical properties. nih.gov The gem-difluoromethylene (CF2) group, in particular, is a valuable motif known to influence metabolic stability, membrane permeability, lipophilicity, and binding affinity. researchgate.netnih.govenamine.net The this compound structure serves as a rigid, lipophilic scaffold that can be further functionalized to explore novel biological interactions.

Future research should focus on utilizing this compound as a foundational building block. By introducing various functional groups onto either of the cyclohexane (B81311) rings, a library of new chemical entities can be created. The gem-difluoro group acts as a polar, lipophilic isostere for a carbonyl or ether group, potentially leading to novel binding modes with biological targets while improving metabolic stability. nih.govresearchgate.net

Studies could investigate how this specific scaffold orients appended functional groups in three-dimensional space and how this influences non-covalent interactions with proteins or other biological macromolecules. For instance, derivatives could be designed as probes to study enzyme active sites or as core structures for new classes of agrochemicals. researchgate.net The exploration of such derivatives in high-throughput screening assays could uncover novel, non-clinical biological activities, paving the way for new research tools. mdpi.commdpi.com

| Property Influenced by gem-Difluoro Group | Relevance to Molecular Scaffolds |

| Metabolic Stability | Increased resistance to enzymatic degradation, prolonging the potential action of a molecule. nih.govnih.gov |

| Lipophilicity (LogP) | Can alter the molecule's ability to cross biological membranes. researchgate.net |

| Conformational Rigidity | Locks appended functional groups into specific orientations for targeted binding. |

| Dipole Moment | Influences polar interactions and aqueous solubility. researchgate.netresearchgate.net |

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of novel molecules, thereby accelerating the design and discovery process. hokudai.ac.jp For this compound and its derivatives, advanced computational modeling represents a largely unexplored but highly promising research avenue.

One key area is the use of quantum chemical calculations, such as Density Functional Theory (DFT), to predict fundamental molecular properties. nih.gov These methods can be employed to calculate conformational preferences, electrostatic potential maps, and spectroscopic signatures (e.g., NMR chemical shifts). Such predictions can guide synthetic efforts by identifying the most stable conformers and predicting how structural modifications will impact electronic properties. nih.gov

Furthermore, computational reaction design frameworks, using methods like the artificial force induced reaction (AFIR), can be used to discover novel synthetic pathways. hokudai.ac.jp By simulating the reaction of various fluorinating agents with a cyclohexyl-cyclohexene precursor, for example, researchers could identify the most promising reaction conditions and catalysts in silico before attempting them in the lab. hokudai.ac.jp This predictive approach saves time and resources and can uncover non-intuitive reaction pathways. These computational models can also be used to design derivatives with specific desired physicochemical properties, such as optimized polarity or lipophilicity, for various material or biological applications.

Investigations into New Spectroscopic Techniques for Fine Structure Elucidation

While standard spectroscopic methods like 1H and 13C NMR are routine, the fine structural details of complex fluorinated molecules like this compound merit investigation with more advanced techniques. The presence of the 19F nucleus, with its high sensitivity and wide chemical shift range, makes it an ideal probe for detailed structural and dynamic studies. numberanalytics.comwikipedia.org

Future research should employ multidimensional NMR techniques involving the 19F nucleus. numberanalytics.com For instance, 2D 19F-1H HETCOR experiments could provide unambiguous assignments of protons near the difluorinated carbon. numberanalytics.com Advanced techniques like 19F-19F COSY could be used on more complex, further fluorinated analogues to map out spin-spin coupling networks. numberanalytics.comrsc.org Dynamic NMR spectroscopy could also be applied to study the kinetics of conformational exchange (chair flips) of the two interconnected rings, providing insight into the energetic barriers imposed by the bulky substituents and the gem-difluoro group. numberanalytics.com

Beyond NMR, advanced vibrational spectroscopy techniques like Raman and Fourier-transform infrared (FTIR) spectroscopy could provide complementary structural information. gia.edunih.gov While standard spectra can identify functional groups, more sophisticated analyses, potentially combined with DFT calculations, could elucidate subtle conformational details and intermolecular interactions in the solid state. nih.gov The development of new spectroscopic methodologies tailored for complex organofluorine compounds would be a significant contribution to analytical chemistry. researchgate.netruc.dkethernet.edu.et

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.